6-Chloro-2-fluoro-3-methoxybenzyl alcohol
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Overview
Description
6-Chloro-2-fluoro-3-methoxybenzyl alcohol: is an organic compound with the molecular formula C8H8ClFO2. It is a derivative of benzyl alcohol, featuring chloro, fluoro, and methoxy substituents on the benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-fluoro-3-methoxybenzyl alcohol typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 6-chloro-2-fluoro-3-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 6-Chloro-2-fluoro-3-methoxybenzyl alcohol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding benzylamine.
Substitution: The chloro and fluoro substituents on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: 6-Chloro-2-fluoro-3-methoxybenzaldehyde or 6-Chloro-2-fluoro-3-methoxybenzoic acid.
Reduction: 6-Chloro-2-fluoro-3-methoxybenzylamine.
Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-2-fluoro-3-methoxybenzyl alcohol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving benzyl alcohol derivatives.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-2-fluoro-3-methoxybenzyl alcohol involves its interaction with specific molecular targets. The chloro, fluoro, and methoxy substituents on the benzene ring influence its reactivity and interactions with enzymes or receptors. The compound can act as a substrate or inhibitor in various biochemical pathways, depending on the context of its use.
Comparison with Similar Compounds
- 6-Chloro-2-fluoro-3-methoxybenzaldehyde
- 6-Chloro-2-fluoro-3-methoxybenzoic acid
- 6-Chloro-2-fluoro-3-methoxybenzylamine
Comparison:
- 6-Chloro-2-fluoro-3-methoxybenzyl alcohol is unique due to the presence of the alcohol functional group, which allows it to participate in specific reactions such as oxidation and reduction.
- 6-Chloro-2-fluoro-3-methoxybenzaldehyde contains an aldehyde group, making it more reactive towards nucleophiles and suitable for different synthetic applications.
- 6-Chloro-2-fluoro-3-methoxybenzoic acid has a carboxylic acid group, which imparts different chemical properties and reactivity.
- 6-Chloro-2-fluoro-3-methoxybenzylamine features an amine group, making it useful in the synthesis of amine-containing compounds.
Properties
IUPAC Name |
(6-chloro-2-fluoro-3-methoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO2/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-3,11H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTGASKCWTWLBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)CO)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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